3-Methyl-4-(thiophene-2-amido)benzoic acid
Overview
Description
3-Methyl-4-(thiophene-2-amido)benzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₃S It is a derivative of benzoic acid, where the carboxyl group is substituted with a thiophene-2-amido group and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thiophene-2-amido)benzoic acid typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The amino group is then reacted with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to form the thiophene-2-amido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The thiophene ring can be reduced under hydrogenation conditions.
Substitution: The amido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-4-(thiophene-2-amido)benzoic acid.
Reduction: 3-Methyl-4-(tetrahydrothiophene-2-amido)benzoic acid.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(thiophene-2-amido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophene-2-amido)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and amido group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(thiophene-2-carboxamido)benzoic acid: Similar structure but with a carboxamido group instead of an amido group.
3-Methyl-4-(furan-2-amido)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-Methyl-4-(pyridine-2-amido)benzoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-Methyl-4-(thiophene-2-amido)benzoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-4-(thiophene-2-carbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKNIJWRYXSJJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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